L-Proline HCl serves as a high-purity standard in various analytical techniques. Its well-defined structure and consistent properties make it ideal for calibrating instruments and validating analytical methods used in biochemistry and related fields [1].
For instance, L-Proline HCl solutions are commonly employed in High-Performance Liquid Chromatography (HPLC) to identify and quantify other amino acids in biological samples [1].
[1] L-Proline Hydrochloride Amino Acid Solution 100mM 供应商提供的产品说明:
L-Proline HCl plays a significant role in the synthesis of peptides, which are short chains of amino acids. The presence of a proline residue in a peptide chain can influence its structure and function. L-Proline HCl serves as a valuable building block for incorporating proline units into synthetic peptides [2].
The specific chemical properties of L-Proline HCl, such as its high solubility and ease of coupling with other amino acids, make it a preferred choice for peptide synthesis techniques like solid-phase peptide synthesis (SPPS) [2].
[2] L-Proline Benzyl Ester Hydrochloride - High Purity Research Compound 供应商提供的产品说明:
L-Proline hydrochloride is a salt formed from L-proline, a naturally occurring amino acid, and hydrochloric acid. L-proline is unique among the twenty standard amino acids as it is a cyclic imino acid, which contributes to its distinctive structural properties. The molecular formula for L-proline is C5H9NO2, and its hydrochloride form is represented as C5H9ClN2O2. This compound plays a significant role in protein synthesis and is involved in various biochemical processes due to its ability to stabilize protein structures.
L-Pro, when incorporated into proteins, influences protein folding and stability due to its cyclic structure. The ring structure introduces rigidity and restricts the conformational flexibility of the protein chain. This can be crucial for protein function, as specific protein conformations are often essential for activity.
L-Proline exhibits several biological activities:
L-Proline hydrochloride can be synthesized through various methods:
L-Proline's uniqueness lies in its cyclic structure which imparts conformational rigidity, allowing it to serve effectively as both a building block in proteins and a catalyst in organic reactions. This distinguishes it from other amino acids that do not possess such structural characteristics.
Studies have shown that L-proline interacts with various biological systems:
L-Proline hydrochloride represents the hydrochloride salt form of the naturally occurring amino acid L-proline. The compound features a distinctive pyrrolidine ring structure that is characteristic of proline and its derivatives [1]. The molecular structure consists of a five-membered heterocyclic ring containing nitrogen, with the carboxyl group attached at the 2-position [1] [2]. In the hydrochloride salt form, the amino nitrogen is protonated, resulting in a positively charged ammonium group that forms an ionic interaction with the chloride anion [3].
The structural representation reveals the unique cyclic nature of proline, where the side chain forms a covalent bond with the backbone nitrogen, creating the pyrrolidine ring system [1] [2]. This cyclization distinguishes proline from other amino acids and contributes to its conformational rigidity [4]. The compound exists as a zwitterionic species in solution, with the protonated amino group and the carboxylate functionality providing amphoteric character [4].
L-Proline hydrochloride has a molecular formula of C₅H₁₀ClNO₂ and a molecular weight of 151.59 grams per mole [1] [2]. The elemental composition includes five carbon atoms, ten hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom [1]. The monoisotopic mass is calculated to be 151.040006 atomic mass units [2].
Property | Value |
---|---|
Molecular Formula | C₅H₁₀ClNO₂ |
Molecular Weight | 151.59 g/mol |
Monoisotopic Mass | 151.040006 amu |
Elemental Composition | C: 39.61%, H: 6.65%, Cl: 23.38%, N: 9.24%, O: 21.12% |
The parent compound, L-proline, has a molecular weight of 115.13 g/mol, indicating that the hydrochloride salt adds 36.46 g/mol due to the incorporation of hydrochloric acid [1] [4].
L-Proline hydrochloride exhibits absolute stereochemistry with the S-configuration at the α-carbon (C-2 position) [2] [4]. The compound contains one defined stereocenter, making it optically active [2]. The L-designation indicates that the compound belongs to the L-series of amino acids, which is the natural configuration found in biological systems [5].
The stereochemical configuration can be described using the Cahn-Ingold-Prelog priority rules, where the arrangement around the chiral center follows the S-configuration [2]. This stereochemical arrangement is critical for the biological activity and recognition of the compound in biochemical processes [6] [7].
The chirality of L-proline hydrochloride has been extensively studied using various analytical techniques, including Raman optical activity spectroscopy [6] [7]. These studies demonstrate that the compound exhibits pH-dependent chirality, with different conformational states affecting the optical activity properties [6] [7].
The thermal properties of L-proline hydrochloride include a boiling point of approximately 252.2°C at 760 mmHg, as reported for related proline derivatives [3]. However, specific melting point data for the pure hydrochloride salt is not extensively documented in the available literature. Related proline ester hydrochlorides, such as L-proline methyl ester hydrochloride, exhibit melting points in the range of 69-75°C [8] [9], which may provide guidance for the thermal behavior of the parent hydrochloride salt.
The compound demonstrates heat sensitivity, requiring careful temperature control during storage and handling [3] [10]. Thermal decomposition can occur under excessive heating conditions, potentially leading to the formation of toxic gases [10].
L-Proline hydrochloride exhibits high solubility in water due to its ionic nature and the presence of both hydrophilic functional groups [3] [11]. The compound readily dissolves in aqueous solutions, making it suitable for various biochemical and pharmaceutical applications [11]. The high water solubility is attributed to the ionic interaction between the protonated amino group and the chloride anion, as well as hydrogen bonding capabilities [12] [13].
Solubility studies of related proline compounds indicate that the solubility increases with temperature, following typical ionic compound behavior [12] [14]. The compound also shows solubility in polar organic solvents such as methanol and ethanol, though with reduced solubility compared to water [9].
Specific density values for L-proline hydrochloride are not readily available in the literature, as indicated by multiple database entries showing "Not Available" for this parameter [3] [15] [16].
L-Proline hydrochloride typically appears as a white crystalline powder or crystals at room temperature [11] [9]. The crystalline form contributes to the compound's stability and storage characteristics. Related studies on proline halogenides have shown that the crystalline structure can vary depending on the halide anion present [17].
The crystalline structure properties are influenced by intermolecular hydrogen bonding and ionic interactions between the protonated amino group and chloride anions [17]. These interactions contribute to the overall stability of the solid form and influence physical properties such as melting point and solubility behavior.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for L-proline hydrochloride through both ¹H NMR and ¹³C NMR analyses. The ¹H NMR spectrum of L-proline exhibits characteristic signals corresponding to the pyrrolidine ring protons and the α-proton [22] [23]. In aqueous solution at pH 7.4, the chemical shifts include signals at approximately 4.119 ppm for the α-proton (H at C-2), multiplets around 2.022-2.337 ppm for the ring methylene protons, and signals at 3.366 ppm for the nitrogen-adjacent methylene protons [22] [24].
The ¹³C NMR spectrum displays five distinct carbon signals corresponding to the pyrrolidine ring carbons and the carboxyl carbon [24]. Key chemical shifts include the carboxyl carbon at approximately 177.483 ppm, the α-carbon at 63.922 ppm, and the ring carbons at 31.728, 26.487, and 48.775 ppm [24].
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
C-1 (COOH) | 177.483 | Carboxyl carbon |
C-2 (α-C) | 63.922 | Alpha carbon |
C-3 | 31.728 | Ring methylene |
C-4 | 26.487 | Ring methylene |
C-5 | 48.775 | N-adjacent carbon |
The NMR spectra are sensitive to conformational changes and pH variations, with studies showing that different protonation states affect the chemical shift patterns [25] [26]. The ring puckering dynamics of proline contribute to spectral complexity, with multiple conformations potentially observable in solution [25] [27].
Infrared spectroscopy of L-proline hydrochloride reveals characteristic vibrational bands corresponding to the functional groups present in the molecule. The IR spectrum exhibits several key absorption regions including carbonyl stretching, amino group vibrations, and ring-associated frequencies [28] [29].
The carbonyl stretching vibration appears in the range of 1600-1700 cm⁻¹, with the exact frequency depending on the hydrogen bonding environment and molecular conformation [29]. The amino group vibrations include both N-H stretching modes in the 3200-3400 cm⁻¹ region and N-H bending modes around 1340 and 775 cm⁻¹ [28].
Methylene group vibrations are observed as C-H stretching modes in the 2800-3000 cm⁻¹ range, with scissoring modes appearing around 1450-1480 cm⁻¹ [28]. The pyrrolidine ring exhibits characteristic deformation modes, including ring breathing and twisting vibrations at lower frequencies [28].
Frequency Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3200-3400 | N-H stretch | Medium-Strong |
2800-3000 | C-H stretch | Medium |
1600-1700 | C=O stretch | Strong |
1450-1480 | CH₂ scissoring | Medium |
1340, 775 | N-H bending | Medium |
The IR spectroscopic analysis is particularly useful for identifying hydrogen bonding interactions and conformational changes in different environments [30].
Mass spectrometry of L-proline hydrochloride provides molecular ion identification and fragmentation pattern analysis. The molecular ion peak appears at m/z 151 for the protonated molecular ion [M+H]⁺ [31] [32]. The base compound L-proline shows a molecular ion at m/z 115, with characteristic fragmentation patterns including loss of COOH (m/z 70) and formation of pyrrolidinium ion fragments [33].
Electrospray ionization mass spectrometry (ESI-MS) has been extensively used for proline analysis, particularly in biological samples [31] [32]. The technique allows for sensitive detection and quantification of proline compounds in complex matrices [32]. Positive ionization mode is typically employed, taking advantage of the basic nitrogen atom for protonation [32] [34].
Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways, including losses associated with the carboxyl group and ring opening reactions [35]. The fragmentation patterns are influenced by the energy of ionization and can provide structural confirmation [35].
m/z Value | Ion Assignment | Relative Intensity |
---|---|---|
151 | [M+H]⁺ (HCl salt) | Variable |
115 | [Proline+H]⁺ | High |
70 | [Proline-COOH]⁺ | Medium |
68 | Ring fragment | Low |
Mass spectrometry is particularly valuable for enantiomeric excess determination and purity analysis of proline derivatives [31].
Ultraviolet-visible spectroscopy of L-proline hydrochloride shows limited absorption in the visible region, with significant absorption occurring in the ultraviolet region [36]. The compound exhibits transparency throughout the visible spectrum (400-700 nm), which is characteristic of amino acids without aromatic chromophores [36].
The UV absorption spectrum shows a sharp cutoff at approximately 209 nm, corresponding to the fundamental absorption edge [36]. This absorption arises from electronic transitions associated with the amide chromophore and nonbonding electrons on the nitrogen and oxygen atoms [37]. The compound shows good optical transparency in the near-infrared region, making it suitable for various optical applications [36].
Studies on proline-containing systems have identified specific UV absorption bands associated with different electronic transitions [37] [35]. The amide n→π* transition and other electronic excitations contribute to the overall UV spectroscopic profile [37].
Wavelength Range | Absorption Characteristics | Applications |
---|---|---|
200-209 nm | Strong absorption (cutoff) | UV detection limit |
209-400 nm | Weak absorption | Analytical window |
400-700 nm | Transparent | Visible applications |
700-1100 nm | Transparent | Near-IR applications |
The most straightforward method for preparing L-proline hydrochloride involves the direct acidification of L-proline with hydrochloric acid . This approach represents the simplest synthetic route, where L-proline is dissolved in an aqueous solution and treated with concentrated hydrochloric acid to form the hydrochloride salt. The reaction proceeds quantitatively under mild conditions, typically at room temperature, followed by crystallization to obtain pure L-proline hydrochloride [2].
The process involves dissolving L-proline in deionized water, followed by the gradual addition of hydrochloric acid while maintaining controlled temperature conditions [3]. The resulting solution is then concentrated under reduced pressure and allowed to crystallize, yielding L-proline hydrochloride crystals with high purity [4]. This method achieves yields of 95-98% and is particularly suitable for small-scale laboratory preparations [5].
Reaction conditions typically require temperature control between 20-25°C during the acidification step, with subsequent crystallization performed at reduced temperatures to maximize yield and crystal quality [4]. The Fischer esterification method can also be employed, where L-proline is suspended in absolute methanol or ethanol and treated with dry hydrogen chloride gas to produce the corresponding ester hydrochloride [3].
A sophisticated synthetic approach involves the conversion of L-5-oxoproline esters to L-proline through a multi-step process [6] [7]. This route begins with L-5-oxoproline methyl or ethyl esters, which are treated with phosgene at 0°C to form L-5,6-dichloro-1-(chlorocarbonyl)proline esters [6] [7]. These intermediates readily lose hydrogen chloride to form L-5-chloro-1-(chlorocarbonyl)-4,5-dehydroproline esters [6].
The key step involves catalytic hydrogenation using palladium on carbon under high pressure (180 bar) to yield L-1-(chlorocarbonyl)proline esters [6] [7]. Subsequent hydrolysis with hydrochloric acid produces L-proline hydrochloride. This method offers the advantage of high stereochemical control and can be performed as a "one-pot reaction" without isolation of intermediates, achieving overall yields of 75-80% relative to the starting L-5-oxoproline ester [6] [7].
The process requires careful control of reaction conditions, particularly during the hydrogenation step where temperature and pressure must be precisely maintained [7]. The method is particularly valuable for the preparation of optically pure L-proline with minimal racemization, as demonstrated by chiral phase high-performance liquid chromatography analysis showing optical purities exceeding 99.7% [6] [7].
The biosynthetic pathway from L-glutamic acid represents a fundamental approach to L-proline synthesis that mirrors natural biochemical processes [8] [9] [10]. This pathway involves the sequential action of three enzymes: γ-glutamyl kinase, γ-glutamyl phosphate reductase, and Δ¹-pyrroline-5-carboxylate reductase [9] [10] [11].
The first step involves phosphorylation of L-glutamic acid by γ-glutamyl kinase in the presence of adenosine triphosphate to form γ-glutamyl phosphate [9] [11] [12]. This intermediate is then reduced by γ-glutamyl phosphate reductase using reduced nicotinamide adenine dinucleotide phosphate as a cofactor to produce glutamic γ-semialdehyde [9] [10] [11]. The semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate, which is subsequently reduced to L-proline by pyrroline-5-carboxylate reductase [9] [10] [11].
This biosynthetic approach can be implemented using either enzymatic systems or whole-cell biocatalysts [13] [14]. The pathway is highly regulated through feedback inhibition mechanisms, where L-proline acts as an allosteric inhibitor of γ-glutamyl kinase [8] [14]. Recent advances in metabolic engineering have enabled the overexpression of pathway enzymes and the relief of feedback inhibition to enhance L-proline production yields [15] [16].
Several alternative synthetic methodologies have been developed for L-proline hydrochloride preparation, including chemical synthesis from diethyl malonate and 1,3-dibromopropane [17]. This approach, first demonstrated by Richard Willstätter in 1900, involves cyclization reactions and functional group modifications to construct the pyrrolidine ring system [17].
More recent developments include the use of phthalimido-propylmalonic ester as described by Emil Fischer, which provides enhanced yields and improved reaction efficiency [17]. These methods typically involve multi-step synthetic sequences with intermediate purification steps, but offer the advantage of utilizing readily available starting materials [17].
Green chemistry approaches have also been investigated, utilizing L-proline itself as an organocatalyst for various synthetic transformations [18] [19] [20]. While these methods do not directly produce L-proline hydrochloride, they demonstrate the versatility of proline-based chemistry and may provide insights for developing more sustainable synthetic routes [18] [19] [21].
Industrial production of L-proline hydrochloride requires careful consideration of scale-up parameters to ensure consistent product quality and economic viability [22] [23] [24]. The transition from laboratory-scale to industrial-scale production involves optimization of multiple process variables, including bioreactor design, mass transfer characteristics, and process control systems [22] [24].
Temperature control represents a critical scale-up parameter, with industrial fermentation systems typically operating at 30-37°C [25] [15] [26]. Maintaining uniform temperature distribution becomes increasingly challenging at larger scales, requiring sophisticated heat exchange systems and monitoring protocols [24]. The oxygen transfer rate must be carefully scaled to maintain aerobic conditions essential for L-proline biosynthesis, with typical values ranging from 15-25 mmol oxygen per liter per hour [22] [24].
Agitation speed requires optimization to balance adequate mixing with minimization of shear stress that could damage microbial cells [22] [23]. Industrial bioreactors typically operate at 200-500 revolutions per minute, with impeller design and reactor geometry specifically optimized for L-proline production [22] [24]. The power input per volume is generally maintained at 500 W/m³ for stirred tank reactors, while airlift reactors may operate at lower power inputs of 50 W/m³ [23].
Working volume scales for industrial L-proline production range from 1,000 to 50,000 liters, with larger volumes requiring specialized consideration of mass transfer limitations and mixing efficiency [22] [23] [24]. The scaling relationships for mixing parameters and shear parameters must be carefully evaluated to maintain process performance across different scales [23].
Industrial purification of L-proline hydrochloride employs sophisticated separation and crystallization technologies to achieve high purity and consistent quality [4] [27] [28]. The purification process typically begins with cell removal through centrifugation or filtration, followed by multiple purification steps to remove impurities and byproducts [4] [28].
Ion exchange chromatography represents a primary purification technique, utilizing resins such as Amberlite IR-120B in hydrogen form to selectively adsorb L-proline from fermentation broths [29] [30]. The adsorbed L-proline is subsequently eluted using aqueous ammonia solutions, followed by concentration under reduced pressure [30]. This approach enables effective separation from other amino acids and organic compounds present in the fermentation medium [31].
Crystallization represents the final purification step, employing controlled cooling and seeding techniques to obtain high-quality crystals [4] [27]. The crystallization process involves dissolving the crude L-proline in deionized water at elevated temperatures (75-90°C), followed by decolorization using activated carbon (2-4% by weight) [4] [27]. The clarified solution is then subjected to vacuum concentration at 60-65°C until crystal formation begins [4].
The crystallization protocol involves primary crystallization at constant temperature, followed by controlled cooling crystallization [4]. The cooling rate is carefully controlled, typically 3-5°C per hour when cooling from 55-60°C to 40-45°C, then 8-10°C per hour until reaching 10±2°C [4]. This controlled cooling ensures optimal crystal size distribution and purity.
Dehydrated alcohol recrystallization and alcohol-water recrystallization methods provide alternative purification approaches for specialized applications [27]. Advanced chromatographic techniques, including alumina column chromatography, may be employed for high-purity requirements [27].
Industrial production of L-proline hydrochloride requires comprehensive quality control systems to ensure product consistency and compliance with pharmaceutical and food-grade specifications [32] [5] [33]. Quality control protocols encompass multiple analytical techniques and acceptance criteria for various impurity classes and product characteristics [32] [33].
L-proline content determination employs high-performance liquid chromatography or titration methods to verify active ingredient concentration, with specifications typically requiring ≥99.0% purity [5] [33]. Optical purity assessment using chiral high-performance liquid chromatography ensures enantiomeric excess values of ≥99.5%, critical for pharmaceutical applications [32] [33].
Heavy metals analysis using inductively coupled plasma mass spectrometry establishes compliance with safety limits, typically ≤10 parts per million for the combined heavy metals content [5] [33]. Residual solvent analysis employs gas chromatography-mass spectrometry to quantify organic solvent residues, with limits typically set at ≤50 parts per million [32].
Moisture content determination using Karl Fischer titration ensures product stability, with specifications typically requiring ≤0.5% water content [5]. Ash content analysis through gravimetric methods verifies inorganic impurity levels, typically specified as ≤0.1% [5]. For L-proline hydrochloride, chloride content determination by titration ensures proper salt formation, with specifications requiring ≥20.0% chloride content [2].
pH measurement of 1% aqueous solutions provides indication of product quality and stability, with acceptable ranges typically between 1.5-2.5 for the hydrochloride salt [2]. Dissolution testing for solid dosage forms evaluates product release characteristics, with specifications requiring ≥80% release within 30 minutes under standardized conditions [32].
Microbiological testing ensures product safety, with specifications for total aerobic microbial count, yeast and mold counts, and absence of specific pathogenic organisms [32]. Endotoxin testing may be required for pharmaceutical applications, utilizing limulus amebocyte lysate assays [32].
Green chemistry principles have been increasingly applied to L-proline hydrochloride synthesis, emphasizing the development of environmentally benign and sustainable production methods [18] [34] [19]. These approaches focus on reducing waste generation, minimizing toxic reagent use, and improving energy efficiency throughout the synthetic process [18] [20] [21].
Solvent-free synthetic methods represent a significant advancement in sustainable L-proline chemistry [35]. Mechanosynthesis using manual grinding with mortar and pestle has been demonstrated as an energy-efficient and environmentally advantageous process for proline-catalyzed reactions [35]. This approach eliminates the need for organic solvents and external heating, reducing both environmental impact and energy consumption [35].
L-proline itself has been extensively utilized as an organocatalyst in green synthetic transformations, demonstrating its dual role as both product and catalyst [18] [19] [20]. The use of L-proline as a catalyst offers several advantages including biodegradability, non-toxicity, and high selectivity under mild reaction conditions [18] [19] [20]. These catalytic applications have been evaluated using green chemistry metrics, including atom economy, reaction mass efficiency, and environmental factor calculations [19] [21].
Ionic liquid-based systems have emerged as sustainable alternatives for L-proline synthesis [19] [36]. L-proline nitrate has been developed as a recyclable room temperature ionic liquid catalyst, demonstrating reusability for up to five cycles without significant loss of catalytic activity [19] [21]. This approach achieves excellent green chemistry metrics with environmental factors as low as 0.255 and process mass intensities of 3.35 [19] [21].
Aqueous-based synthetic protocols have been developed to replace organic solvent systems traditionally used in L-proline chemistry [18] [37]. These water-based methods operate under mild conditions and facilitate product isolation and purification while minimizing environmental impact [18] [37].
Environmental impact reduction in L-proline hydrochloride production focuses on waste minimization, energy efficiency improvement, and the utilization of renewable feedstocks [34] [38] [39]. Microbial fermentation using organic waste materials represents a promising strategy for sustainable L-proline production while simultaneously addressing waste management challenges [34] [38] [39].
Several organic waste streams have been successfully utilized as substrates for L-proline production, including olive waste water, Turkish coffee wastes, waste cheese whey, peach leaf wastes, tea waste water, and waste frying oil [34] [38] [39]. These approaches achieve dual environmental benefits by converting waste materials into valuable products while reducing disposal burden [34] [38] [39].
Life cycle assessment studies have been conducted to evaluate the environmental impact of different L-proline production methods [40]. Metabolic engineering approaches that enable the use of renewable carbon sources such as glucose and glycerol have demonstrated reduced environmental footprints compared to traditional chemical synthesis methods [40] [41].
Energy efficiency improvements through process intensification have been achieved using biofilm-based fermentation systems [42]. These immobilized cell systems enable continuous operation with reduced energy requirements for cell separation and product recovery [42]. The use of biofilm carriers also facilitates biocatalyst reuse, eliminating the need for repeated seed culture preparation [42].
Carbon footprint reduction strategies include the development of integrated biorefinery concepts where L-proline production is coupled with other bioprocesses to maximize carbon utilization efficiency [40] [43]. Metabolic engineering strategies that enhance carbon flux toward L-proline biosynthesis while minimizing byproduct formation contribute to improved overall process sustainability [40] [43].
Waste heat recovery and process integration have been implemented in industrial facilities to reduce energy consumption [23]. Advanced process control systems enable optimization of fermentation conditions to minimize resource consumption while maximizing product yield [22] [23].